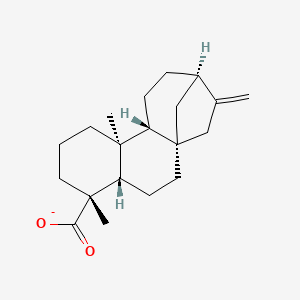

ent-Kaur-16-en-19-oate

説明

特性

分子式 |

C20H29O2- |

|---|---|

分子量 |

301.4 g/mol |

IUPAC名 |

(1S,4S,5R,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |

InChI |

InChI=1S/C20H30O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h14-16H,1,4-12H2,2-3H3,(H,21,22)/p-1/t14-,15+,16+,18-,19-,20-/m1/s1 |

InChIキー |

NIKHGUQULKYIGE-OTCXFQBHSA-M |

異性体SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)(C)C(=O)[O-] |

正規SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)[O-] |

製品の起源 |

United States |

科学的研究の応用

Chemical Properties and Derivation

Ent-Kaur-16-en-19-oate is a derivative of ent-kaur-16-en-19-oic acid, characterized by its molecular formula and a molecular weight of approximately 302.4 g/mol. It is primarily isolated from plants such as Annona, Mikania, and Helianthus species, where it exhibits a range of bioactive properties .

Pharmacological Activities

This compound has been studied for various pharmacological effects, including:

- Antimicrobial Activity : The compound has shown significant inhibition against gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, indicating its potential as an antimicrobial agent .

- Anti-inflammatory Effects : Research indicates that this compound can attenuate inflammatory responses, making it a candidate for treating inflammatory diseases .

- Anticancer Properties : Studies have reported cytotoxic effects against various cancer cell lines, suggesting its utility in cancer therapy .

- Neuroprotective Effects : The compound has demonstrated inhibitory activity against Na, K-ATPase, which may have implications for neurodegenerative diseases .

Antimicrobial Efficacy

A study isolated this compound from Espeletia semiglobulata, demonstrating its effectiveness against bacterial strains with inhibition zones measuring up to 10 mm . This highlights its potential as a natural antimicrobial agent.

Anti-inflammatory Research

In vitro studies have shown that this compound reduces the expression of pro-inflammatory cytokines in macrophages, supporting its application in inflammatory conditions .

Anticancer Studies

Research involving various cancer cell lines revealed that this compound induces apoptosis and inhibits cell proliferation, showcasing its potential in cancer therapeutics .

Comparative Data Table

The following table summarizes the biological activities of this compound compared to other related compounds:

化学反応の分析

Oxidation Reactions

ent-Kaur-16-en-19-oate undergoes regioselective oxidation at the C16–C17 double bond and the C19 carboxyl group.

Epoxidation

-

Reagents : Meta-chloroperbenzoic acid (MCPBA)

-

Products :

Hydroxylation

-

Reagents :

-

Selenium dioxide (SeO₂) in H₂O₂/EtOH

-

Pyridinium dichromate (PDC)

-

-

Products :

Aldehyde Formation

-

Reagents : Hydroformylation with Rh/PPh₃ catalysts

-

Products :

Hydroformylation and Tandem Reactions

Rhodium-catalyzed hydroformylation introduces formyl groups at C17:

Superacid-Promoted Isomerization

Treatment with FSO₃H induces skeletal rearrangements via carbocation intermediates:

-

Mechanism :

| Products | Yield (%) |

|---|---|

| ent-Atis-15-en-19-oic acid (82) | 8 |

| ent-Atis-16-en-19-oic acid (83) | 22 |

| ent-Beyer-15-en-19-oic acid (85) | 7 |

Microbiological Transformations

Fungi (e.g., Gibberella fujikuroi, Rhizopus stolonifer) catalyze hydroxylation at inert carbons:

| Organism | Reaction Site | Product | Yield (%) |

|---|---|---|---|

| Gibberella fujikuroi | C7β, C16β | ent-7β,16β,17-Trihydroxy-kaur-16-ene (41) | 0.45 |

| Rhizopus stolonifer | C16α | ent-16β,17-Dihydroxy-kauran-19-oic acid (42) | 4 |

Electrophilic Additions

Electrophiles target the C16–C17 double bond:

-

Reagents : HCl, AcOH

-

Products : Chlorinated derivatives (61–63), which lose anticancer activity compared to the parent compound .

Reduction Reactions

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Modifications

The biological activity of kaurane diterpenoids is highly dependent on functional group substitutions and stereochemistry. Below is a comparative analysis of ent-kaur-16-en-19-oate and its analogs:

Mechanistic Insights

- Gibberellin Biosynthesis: this compound is oxidized to GA₁₂-aldehyde by KAO (ent-kaurenoic acid oxidase), a pivotal step in GA production . Its abundance in sorghum roots correlates with genotype-specific growth patterns .

- Antifungal Activity: Organotin(IV) derivatives of this compound, such as dimethyltin and triphenyltin complexes, exhibit potent activity against Trametes versicolor, likely due to enhanced lipophilicity and metal coordination .

- Structural-Activity Relationships (SAR) : The C-19 carboxylate is essential for antitumor activity, as methylation or hydroxylation shifts the compound’s role to growth regulation or defense .

準備方法

Esterification

Diazomethane Methylation : Early methods used diazomethane to methylate the carboxyl group, forming methyl esters of ent-kaurenoic acid. This method is effective but involves handling toxic and explosive diazomethane.

Alkylation with Alkyl Halides : A safer and reproducible method involves reacting ent-kaur-16-en-19-oic acid with alkyl halides in a potassium hydroxide-acetone system to form alkyl esters (kaurenoates). This method avoids anhydrous conditions and allows synthesis of various esters by changing the alkyl halide.

Chloroanhydride Intermediate Route

The carboxyl group can be converted into a reactive chloroanhydride intermediate using reagents such as phosphorus oxychloride (POCl3), phosphorus trichloride (PCl3), or thionyl chloride (SOCl2). However, these reagents may cause side reactions like hydrochlorination of the double bond.

A milder method uses a carbon tetrachloride (CCl4) and triphenylphosphine (PPh3) mixture to prepare the chloroanhydride of ent-kaur-16-en-19-oic acid with good yield and fewer side reactions. This intermediate is then used to prepare amides, esters, and other derivatives.

Reduction and Further Functionalization

- The methyl ester formed by diazomethane or alkylation can be reduced to primary alcohols, which serve as intermediates for further chemical modifications such as oxidation or olefination.

Functionalization of the Double Bond

The double bond at C16-C17 is another site for modification:

Hydrogenation

Epoxidation and Oxidation

Epoxidation of the double bond is commonly performed using meta-chloroperbenzoic acid (MCPBA), yielding epoxide derivatives of ent-kaur-16-en-19-oic acid.

Hydroxylation and ozonolysis are alternative oxidation methods, although ozonolysis may cause undesired side reactions.

Pyridinium dichromate (PDC) oxidation can convert the double bond into aldehyde and acid functionalities, producing important intermediates for further synthesis of ent-kaurane and ent-norkaurane derivatives.

Representative Synthesis Schemes and Derivatives

| Compound/Derivative | Preparation Method | Key Reagents | Notes |

|---|---|---|---|

| Methyl ent-kaurenoate (3) | Esterification of ent-kaur-16-en-19-oic acid | Diazomethane or alkyl halides/KOH-acetone | Methyl ester used as intermediate for further synthesis |

| Chloroanhydride of ent-kaur-16-en-19-oic acid | Reaction with CCl4/PPh3 | CCl4, PPh3 | Used to prepare amides and esters |

| Amides (11–21) | Reaction of chloroanhydride with amines | Various amines | Some amides show trypanosomicidal activity with reduced erythrocyte lysis |

| Epoxide derivative (40) | Epoxidation of double bond | MCPBA, NaHCO3 | Epoxide useful for further functionalization |

| Aldehydes (41, 42) and acids (44–46) | Oxidation with PDC and other oxidants | PDC, BF3·Et2O, NaBH4 | Important intermediates for semisynthetic coupling |

Summary Table of Preparation Methods

| Preparation Aspect | Method | Reagents/Conditions | Yield/Outcome | Remarks |

|---|---|---|---|---|

| Carboxyl group esterification | Diazomethane methylation | Diazomethane | High yield methyl ester | Toxic reagent |

| Carboxyl group esterification | Alkylation with alkyl halides | Alkyl halides, KOH, acetone | Reproducible alkyl esters | Mild, avoids anhydrous conditions |

| Chloroanhydride formation | CCl4/PPh3 method | CCl4, PPh3 | Good yield chloroanhydride | Mild, fewer side reactions |

| Amide formation | Reaction of chloroanhydride with amines | Various amines | Good yields of monoamides | Bioactive derivatives |

| Double bond epoxidation | MCPBA oxidation | MCPBA, NaHCO3 | Epoxide derivatives | Useful for further synthesis |

| Double bond oxidation | PDC oxidation | Pyridinium dichromate | Aldehydes, acids | Important synthetic intermediates |

Research Findings and Practical Considerations

The steric hindrance around the carboxyl group (due to methyl groups at C18 and C20) makes functionalization challenging, requiring careful choice of reagents to avoid side reactions.

Functionalization of the carboxyl group significantly alters biological activity; some derivatives exhibit enhanced trypanosomicidal, antifungal, and other pharmacological effects.

The double bond is crucial for biological activity; its modification can either enhance or reduce activity depending on the derivative formed.

Mild and selective methods such as the CCl4/PPh3 chloroanhydride formation and alkyl halide esterification are preferred for preparing this compound derivatives to maintain structural integrity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。